molecular formula C15H14F3NO6 B2535601 Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-97-2

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B2535601
CAS No.: 860788-97-2
M. Wt: 361.273
InChI Key: XREKOXGWCNYNLG-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is an organic compound with the molecular formula C14H14F3NO6 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an allyl group attached to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-4-(trifluoromethyl)benzaldehyde and dimethyl malonate.

    Condensation Reaction: The first step involves a condensation reaction between 2-nitro-4-(trifluoromethyl)benzaldehyde and dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Alkylation: The intermediate compound is then subjected to alkylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group into the molecule.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as sodium azide or sodium iodide can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, while the allyl group can undergo covalent modifications. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate: Unique due to the presence of both nitro and trifluoromethyl groups.

    Dimethyl 2-allyl-2-[2-nitro-4-(methyl)phenyl]malonate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Dimethyl 2-allyl-2-[2-amino-4-(trifluoromethyl)phenyl]malonate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-6-5-9(15(16,17)18)8-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREKOXGWCNYNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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